molecular formula C10H10N2O6 B11726355 1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene

1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene

Cat. No.: B11726355
M. Wt: 254.20 g/mol
InChI Key: PSBWJWZJTFUALX-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H10N2O6 It is characterized by the presence of two methoxy groups, two nitro groups, and a nitroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene typically involves the nitration of 1,4-dimethoxybenzene followed by the introduction of the nitroethenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitroethenyl group can be achieved through a reaction with nitroethene in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive and potentially hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-nitro-3-(2-nitroethenyl)benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

1,4-dimethoxy-2-nitro-3-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H10N2O6/c1-17-8-3-4-9(18-2)10(12(15)16)7(8)5-6-11(13)14/h3-6H,1-2H3

InChI Key

PSBWJWZJTFUALX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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